2-Chloro-2-methylpropanamide

ATRP initiator Controlled radical polymerization Kinetic comparison

2-Chloro-2-methylpropanamide (CAS 7462-75-1) is a low-molecular-weight (121.56 g/mol) α-chloroamide belonging to the 2-halo-2-methylpropanamide subclass. It serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly where a balance between controlled reactivity and structural simplicity is required.

Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
CAS No. 7462-75-1
Cat. No. B3056836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-methylpropanamide
CAS7462-75-1
Molecular FormulaC4H8ClNO
Molecular Weight121.56 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)Cl
InChIInChI=1S/C4H8ClNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7)
InChIKeyVBHAMZALZRNLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2-methylpropanamide (CAS 7462-75-1) – Class Positioning & Procurement Baseline


2-Chloro-2-methylpropanamide (CAS 7462-75-1) is a low-molecular-weight (121.56 g/mol) α-chloroamide belonging to the 2-halo-2-methylpropanamide subclass [1]. It serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly where a balance between controlled reactivity and structural simplicity is required [2]. Its amide functionality combined with an α-tertiary chlorine provides a well-defined platform for nucleophilic substitution, cross-coupling, and radical-mediated transformations [3].

Why 2-Chloro-2-methylpropanamide Cannot Be Generically Substituted by Other 2-Halo-2-methylpropanamides


Substituting 2-chloro-2-methylpropanamide with its bromo, iodo, or fluoro analogs without accounting for halogen-dependent differences can lead to unpredictable reaction kinetics, altered product profiles, or problematic physical handling. The C–Cl bond is significantly less activated than C–Br in atom-transfer radical polymerization (ATRP), with K_ATRP values 1–2 orders of magnitude lower for alkyl chlorides than for alkyl bromides [1]. Additionally, the chloro analog's lower melting point (~117–120 °C) relative to the bromo analog (145–149 °C) directly impacts formulation, purification, and storage workflows [2]. These differences are not compensated by simple molar equivalence and must be considered during procurement.

Quantitative Differentiation Evidence for 2-Chloro-2-methylpropanamide (7462-75-1) Against Comparators


ATRP Initiation Equilibrium Constant – Chloro vs. Bromo Initiators

The ATRP equilibrium constant (K_ATRP) for alkyl chloride-type initiators is 1–2 orders of magnitude lower than that for alkyl bromides of the same structure [1]. For 2-chloro-2-methylpropanamide, the C–Cl bond activates more slowly than the C–Br bond of 2-bromo-2-methylpropanamide (CAS 7462-74-0), enabling the chloro initiator to achieve narrower polydispersity in block copolymer syntheses when used with halogen-exchange techniques [1]. This difference in K_ATRP translates into higher initiation efficiency from macroinitiators and better chain-end fidelity.

ATRP initiator Controlled radical polymerization Kinetic comparison

Thermal Handling and Physical State – Chloro vs. Bromo vs. Fluoro Analogs

2-Chloro-2-methylpropanamide is a solid with a melting point of 117–120 °C . This contrasts sharply with 2-bromo-2-methylpropanamide (mp 145–149 °C [1]) and 2-fluoro-2-methylpropanamide (mp –20 °C, a liquid at room temperature ). The chloro analog's intermediate melting point avoids the high-temperature melting requirements of the bromo analog while eliminating the cryogenic storage or volatility concerns of the fluoro liquid.

Melting point Formulation processing Purification workflow

Leaving-Group Reactivity and Nucleophilic Substitution Selectivity

As an α-chloroamide, 2-chloro-2-methylpropanamide possesses a chloride leaving group with a leaving-group ability significantly lower than bromide (2-bromo-2-methylpropanamide, CAS 7462-74-0) and iodide (2-iodo-2-methylpropanamide, CAS 130691-18-8) [1]. In the context of α-haloamides, this reduced leaving-group ability translates to enhanced selectivity in SN2-type substitutions, as the chloride is less prone to premature elimination or competing side reactions compared to the bromide . The higher C–Cl bond dissociation energy (338 kJ·mol⁻¹ vs. 285 kJ·mol⁻¹ for C–Br) underpins this differential reactivity [2].

Nucleophilic substitution Leaving group ability SN2 reactivity

Boiling Point and Density Differentiation for Distillation and Phase-Separation Applications

The chloro analog boils at 237.1 °C (760 mmHg) with a density of 1.138 g·cm⁻³ . In comparison, 2-bromo-2-methylpropanamide boils at 240 °C with a density of 1.528 g·cm⁻³ [1], while 2-fluoro-2-methylpropanamide has a significantly lower boiling point of 105–107 °C . The ~3 °C lower boiling point and 34% lower density of the chloro analog versus the bromo analog can be decisive in distillation sequence design and liquid-liquid extraction protocols.

Boiling point Density Purification engineering

Commercial Purity Specification – Chloro vs. Bromo Analogs

Commercial 2-chloro-2-methylpropanamide is widely available at ≥95% purity from multiple suppliers (AKSci, Enamine via Sigma-Aldrich, Chemenu) . In contrast, 2-bromo-2-methylpropanamide is typically supplied at ≥98% purity (TCI, Apollo) . The 95% purity specification of the chloro analog, while slightly lower, is generally sufficient for its typical role as a synthetic intermediate where subsequent purification steps are anticipated. Procurement teams should note that the lower purity specification correlates with a lower cost-per-gram structure, making it economically favorable for large-scale intermediate applications.

Purity specification Quality control Procurement comparison

Evidence-Backed Application Scenarios for 2-Chloro-2-methylpropanamide (7462-75-1)


Controlled Radical Polymerization Initiator for Low-PDI Block Copolymers

Process chemists designing block copolymer architectures via ATRP should select 2-chloro-2-methylpropanamide when transitioning from acrylate or styrene macroinitiators to methacrylate second blocks. The 10- to 100-fold lower K_ATRP of the C–Cl bond relative to C–Br [1] improves cross-propagation kinetics, as demonstrated by the Matyjaszewski group's halogen-exchange methodology. This results in symmetrical molecular weight distributions and negligible unreacted macroinitiator, even at low monomer conversion [1].

Intermediate for Pharmaceutical Building Blocks via Controlled Nucleophilic Displacement

In multi-step pharmaceutical intermediate synthesis, 2-chloro-2-methylpropanamide provides an α-chloroamide handle that undergoes nucleophilic substitution with amines, alkoxides, and thiols to produce aminoamides, alkoxyamides, and thioamides, respectively [2]. The stronger C–Cl bond (338 kJ·mol⁻¹) relative to C–Br (285 kJ·mol⁻¹) offers selective reactivity, allowing the chloride to be carried through earlier synthetic steps without premature displacement [3].

Agrochemical Intermediate Development Requiring Thermal Robustness Without Refrigeration

Agrochemical R&D teams synthesizing herbicides or fungicides at ambient temperature without cryogenic storage benefit from the solid-state chloro analog (mp 117–120 °C) . Unlike the fluoro analog, which requires refrigeration (mp –20 °C), or the bromo analog, which requires heating to >145 °C for melting, the chloro analog is handled as a free-flowing powder at room temperature, simplifying logistics and reducing energy costs in pilot-scale campaigns.

Cost-Effective Intermediate for High-Volume Academic and Industrial Syntheses

For academic core facilities and industrial process development groups conducting multi-gram to kilogram syntheses, the 95% purity specification of 2-chloro-2-methylpropanamide from multiple global vendors (AKSci, Enamine/Sigma-Aldrich, Chemenu) provides a cost-advantaged alternative to the higher-purity but more expensive bromo analog (98% min). The supply-chain redundancy across vendors further ensures uninterrupted procurement for long-term research programs.

Quote Request

Request a Quote for 2-Chloro-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.